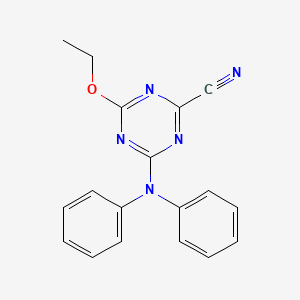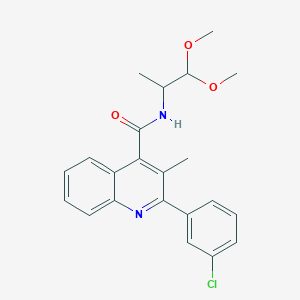
2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone, also known as JNJ-31020028, is a novel small molecule that has shown promise in preclinical studies for the treatment of various neurological disorders.
Mechanism of Action
2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone is a selective antagonist of the 5-HT6 receptor, which is a G protein-coupled receptor that is predominantly expressed in the brain. The 5-HT6 receptor has been implicated in various neurological disorders, and its blockade by 2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone has been shown to improve cognitive function and reduce neuroinflammation.
Biochemical and Physiological Effects:
2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone has been shown to modulate several biochemical and physiological pathways in the brain. In preclinical studies, 2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone has been shown to reduce amyloid beta levels and tau phosphorylation, which are hallmarks of Alzheimer's disease. 2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone has also been shown to reduce oxidative stress and inflammation, which are implicated in various neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of 2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone is its high selectivity for the 5-HT6 receptor, which reduces the risk of off-target effects. However, one limitation of 2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone is its poor solubility, which can make it difficult to administer in vivo. Furthermore, the efficacy of 2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone in humans has yet to be established, and further clinical studies are needed to determine its safety and efficacy.
Future Directions
For the study of 2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone include further preclinical studies to elucidate its mechanism of action and optimize its pharmacokinetic properties. Clinical studies are also needed to determine the safety and efficacy of 2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone in humans. Additionally, 2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone may have potential applications in other neurological disorders, such as Huntington's disease and multiple sclerosis.
Synthesis Methods
The synthesis of 2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone involves the reaction of 1-naphthylmethylamine with 2,6-dimethyl-4-chloropyrimidine in the presence of a base. The resulting intermediate is then reacted with 3,5-dimethylpiperidine to yield the final product. The synthesis method has been optimized to produce high yields of 2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone with high purity.
Scientific Research Applications
2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone has been studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Preclinical studies have shown that 2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone has neuroprotective effects, reduces inflammation, and improves cognitive function.
properties
IUPAC Name |
2-(3,5-dimethylpiperidin-1-yl)-4-methyl-5-(naphthalen-1-ylmethyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O/c1-15-11-16(2)14-26(13-15)23-24-17(3)21(22(27)25-23)12-19-9-6-8-18-7-4-5-10-20(18)19/h4-10,15-16H,11-14H2,1-3H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTFTZLIIVSZAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC(=C(C(=O)N2)CC3=CC=CC4=CC=CC=C43)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylpiperidino)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxybenzyl)-3-[1-(4,5,6,7-tetrahydro-2H-indazol-3-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6078725.png)
![isopropyl 5-methyl-4-(4-methylphenyl)-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B6078731.png)
![3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B6078743.png)
![N-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B6078747.png)
![N-{2-[(4-methoxyphenyl)amino]-1-methyl-2-oxoethyl}-2-methylbenzamide](/img/structure/B6078754.png)
![3-(4-fluorophenyl)-2,5-dimethyl-7-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6078755.png)
![N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6078767.png)
![1-(4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenoxy)-3-(dimethylamino)-2-propanol](/img/structure/B6078768.png)
![ethyl 2-({4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B6078780.png)
![8-bromo-N,N-diethyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6078788.png)
![2-[4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6078796.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide](/img/structure/B6078805.png)

